molecular formula C13H15N3O2 B2946912 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid CAS No. 1006963-97-8

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid

Cat. No.: B2946912
CAS No.: 1006963-97-8
M. Wt: 245.282
InChI Key: DLVHTJPEYSKURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety via an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid
  • 4-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
  • 4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}benzoic acid

Uniqueness

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid is unique due to the specific positioning of the ethyl group and the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-[(2-ethylpyrazol-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-16-12(7-8-15-16)9-14-11-5-3-10(4-6-11)13(17)18/h3-8,14H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVHTJPEYSKURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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